molecular formula C11H24OSi B590021 O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 CAS No. 1801342-75-5

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4

Cat. No.: B590021
CAS No.: 1801342-75-5
M. Wt: 202.409
InChI Key: URMSJBDSCVYIKA-DICFDUPASA-N
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Description

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 is a deuterium-labeled compound used in organic synthesis. It is a derivative of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol, where the hydrogen atoms are replaced with deuterium. This compound is valuable in various research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, environmental pollutant detection, and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 involves the reaction of tert-butyldimethylsilyl chloride with 2-methyl-but-1-en-4-ol in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or acetonitrile at room temperature. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s distribution and transformation in different systems, providing insights into metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying complex biochemical and chemical processes. Its stability and reactivity make it a valuable tool in various research fields .

Biological Activity

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4, commonly referred to as OTBD-d4, is a specialized organosilicon compound notable for its unique structural features, including a tert-butyldimethylsilyl (TBDMS) protecting group and the presence of deuterium isotopes. This compound is primarily utilized in organic synthesis and has potential applications in biological research due to its isotopic labeling, which aids in tracing metabolic pathways and understanding biochemical processes.

Chemical Structure and Properties

OTBD-d4 has the molecular formula C11H24O1SiC_{11}H_{24}O_{1}Si and a molar mass of approximately 202.41 g/mol. The compound features a double bond and an alcohol functional group, contributing to its reactivity. The deuterium labeling (indicated by "d4") allows for enhanced tracking in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Molecular FormulaC11H24OSiC_{11}H_{24}OSi
Molar Mass202.41 g/mol
CAS Number1801342-75-5

Biological Activity Overview

While specific biological activity data for OTBD-d4 is limited, compounds with similar structures often exhibit significant biological properties. Organosilicon compounds have been studied for their antimicrobial , antifungal , and anticancer activities. The presence of the TBDMS group allows for selective modifications that may enhance biological interactions.

The mechanism of action of OTBD-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms provide a unique signature detectable by various analytical techniques, allowing researchers to track the compound’s distribution and transformation in biological systems. This tracking can yield insights into metabolic pathways and enzyme functions, making it valuable for biochemical studies.

Applications in Scientific Research

OTBD-d4 finds numerous applications across different fields:

  • Organic Chemistry : Used as a reference standard in NMR spectroscopy to study reaction mechanisms.
  • Biology : Employed in metabolic studies to trace biochemical pathways.
  • Medicine : Utilized in developing diagnostic tools and imaging agents.
  • Environmental Science : Applied in detecting environmental pollutants.

Comparative Analysis with Similar Compounds

To better understand the potential of OTBD-d4, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(Z)-4-(tert-butyldimethylsilyl)oxybut-2-en-1-olSimilar silyl etherLacks deuterium
2-MethylbutanediolC5H12O2C_5H_{12}O_2Alcohol group without silyl protection
3-HydroxybuteneC4H8OC_4H_{8}OUnprotected alcohol; less sterically hindered

Case Studies and Research Findings

Research on similar organosilicon compounds indicates their potential in various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that organosilicon compounds can exhibit significant antimicrobial properties, suggesting that OTBD-d4 may also possess such activities.
  • Metabolic Pathway Tracing : The use of deuterated compounds like OTBD-d4 has been pivotal in tracing metabolic pathways in vivo, providing insights into enzyme functionalities and interactions within biological systems.
  • Synthetic Applications : The TBDMS group allows for the selective protection of hydroxyl groups, facilitating complex organic syntheses that may lead to biologically active derivatives.

Properties

IUPAC Name

tert-butyl-(4,4-dideuterio-3-methylbut-3-enoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h1,8-9H2,2-7H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMSJBDSCVYIKA-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C)CCO[Si](C)(C)C(C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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